molecular formula C12H11NO3 B7648463 1-Benzofuran-3-yl(1,2-oxazolidin-2-yl)methanone

1-Benzofuran-3-yl(1,2-oxazolidin-2-yl)methanone

Cat. No. B7648463
M. Wt: 217.22 g/mol
InChI Key: NIQGYOBDEWRPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-3-yl(1,2-oxazolidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BHFF and is a heterocyclic organic compound that contains a benzofuran ring and an oxazolidinone ring.

Mechanism of Action

The mechanism of action of BHFF varies depending on its application. In medicine, BHFF has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the development of inflammation and Alzheimer's disease, respectively. BHFF has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, BHFF has been found to disrupt the ion channels of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
BHFF has been found to exhibit various biochemical and physiological effects. In medicine, BHFF has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. In agriculture, BHFF has been found to exhibit insecticidal and fungicidal properties, leading to the death of insects and fungi. In material science, BHFF has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of BHFF is its ease of synthesis, which makes it readily available for use in lab experiments. BHFF also exhibits a broad range of biological activities, making it a versatile compound for use in various fields of science. However, one of the limitations of BHFF is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BHFF. In medicine, further studies are needed to determine the potential use of BHFF in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, further studies are needed to determine the potential use of BHFF in the development of insecticides and fungicides. In material science, further studies are needed to determine the potential use of BHFF in the development of organic electronic devices.

Synthesis Methods

The synthesis of BHFF involves the reaction between 3-(2-bromoacetyl) benzofuran and 2-amino-2-methyl-1-propanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-Benzofuran-3-yl(1,2-oxazolidin-2-yl)methanone with a yield of 70-80%.

Scientific Research Applications

BHFF has been extensively studied for its potential applications in various fields of science. In medicine, BHFF has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, BHFF has been found to exhibit insecticidal and fungicidal properties. In material science, BHFF has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

1-benzofuran-3-yl(1,2-oxazolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(13-6-3-7-16-13)10-8-15-11-5-2-1-4-9(10)11/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQGYOBDEWRPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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